molecular formula C29H18OS B15170013 1-Benzoyl-3-(dibenzothiophene-4-yl)azulene CAS No. 916584-47-9

1-Benzoyl-3-(dibenzothiophene-4-yl)azulene

Cat. No.: B15170013
CAS No.: 916584-47-9
M. Wt: 414.5 g/mol
InChI Key: MZWKFWFTPUURJU-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(dibenzothiophene-4-yl)azulene is a complex organic compound that combines the structural features of benzoyl, dibenzothiophene, and azulene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3-(dibenzothiophene-4-yl)azulene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-(dibenzothiophene-4-yl)azulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups.

Scientific Research Applications

1-Benzoyl-3-(dibenzothiophene-4-yl)azulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(dibenzothiophene-4-yl)azulene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Uniqueness: 1-Benzoyl-3-(dibenzothiophene-4-yl)azulene is unique due to its combination of benzoyl, dibenzothiophene, and azulene moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

916584-47-9

Molecular Formula

C29H18OS

Molecular Weight

414.5 g/mol

IUPAC Name

(3-dibenzothiophen-4-ylazulen-1-yl)-phenylmethanone

InChI

InChI=1S/C29H18OS/c30-28(19-10-3-1-4-11-19)26-18-25(20-12-5-2-6-13-21(20)26)24-16-9-15-23-22-14-7-8-17-27(22)31-29(23)24/h1-18H

InChI Key

MZWKFWFTPUURJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC=CC5=C4SC6=CC=CC=C56

Origin of Product

United States

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